molecular formula C10H13NO3 B1321344 Ethyl 2-amino-5-methoxybenzoate CAS No. 64018-98-0

Ethyl 2-amino-5-methoxybenzoate

Cat. No. B1321344
CAS RN: 64018-98-0
M. Wt: 195.21 g/mol
InChI Key: POJXEDATMPDTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-5-methoxybenzoate is a chemical compound that can be associated with various chemical reactions and possesses certain physical and chemical properties. While the provided papers do not directly discuss Ethyl 2-amino-5-methoxybenzoate, they do provide insights into related compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from basic aromatic acids or esters. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a related compound, begins with 4-amino-2-hydroxybenzoic acid and involves methylation, thiocyanation, ethylation, and oxidation steps to achieve the final product . Similarly, the synthesis of 2-(2-Methoxycarbonyl-ethylamino)-benzoic acid methyl ester from ortho-aminobenzoic methyl ester involves catalysis under solvent-free conditions . These methods suggest that Ethyl 2-amino-5-methoxybenzoate could also be synthesized through a multi-step process starting from an appropriate benzoic acid or ester with subsequent functional group modifications.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 2-amino-5-methoxybenzoate is often characterized by the presence of an aromatic ring substituted with various functional groups. The structure of 4-amino-5-chloro-2-methoxybenzoic acid derivatives has been analyzed using X-ray crystallography and molecular modeling, revealing a cis folded conformation of the ethyl chain and specific orientations of nitrogen lone pairs . These structural analyses are crucial for understanding the conformation and potential reactivity of Ethyl 2-amino-5-methoxybenzoate.

Chemical Reactions Analysis

The chemical reactions involving related compounds are diverse and can lead to various pharmacological profiles. For example, the introduction of methyl groups on the piperidine ring of a 4-amino-5-chloro-2-methoxybenzoate derivative resulted in a change from an agonist to an antagonist profile for 5-HT4 receptors . This indicates that slight modifications in the structure of Ethyl 2-amino-5-methoxybenzoate could significantly alter its chemical reactivity and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to Ethyl 2-amino-5-methoxybenzoate are influenced by their molecular structure. The presence of methoxy, amino, and ester groups can affect properties such as solubility, melting point, and reactivity. For instance, the ester function in 4-amino-5-chloro-2-methoxybenzoic acid derivatives was shown to play a role in their activity at 5-HT4 receptors . The intramolecular hydrogen bonding observed in 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole also affects the molecule's stability and interactions . These properties are essential for the practical application and handling of Ethyl 2-amino-5-methoxybenzoate in various contexts.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 2-amino-5-methoxybenzoate is utilized in the synthesis of various chemical compounds. For instance, it has been employed in the synthesis of amisulpride intermediates, specifically 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, through a multi-step process involving methylation, ethylation, and oxidation (Wang Yu, 2008).

Applications in Drug Synthesis

  • It has been used in the synthesis of potential neuroleptics, such as the orthopramide series. Heating ethyl 5-sulfamoyl-2-methoxybenzoate with a series of amines led to the creation of compounds showing indications of psychotropic activity (V. Valenta et al., 1990).

Pharmacological Research

  • Ethyl 2-amino-5-methoxybenzoate derivatives have been explored for their potential pharmacological activities. For instance, benzoic acid derivatives have been isolated from natural sources like Stocksia brahuica and identified using mass and NMR spectroscopy, indicating potential bioactive properties (Z. Ali et al., 1998).

Role in Analytical Chemistry

  • In analytical chemistry, derivatives of ethyl 2-amino-5-methoxybenzoate have been used in the quantitative analysis of drugs like sulpiride, where it acts as an impurity marker. High-performance thin-layer chromatography and scanning densitometry methods have been developed for this purpose (D. Agbaba et al., 1999).

Antimicrobial Research

  • Schiff base ligands derived from 2-amino-5-ethyl-1,3,4-thiadiazole and 5-hydroxy-2-methoxybenzaldehyde, related to ethyl 2-amino-5-methoxybenzoate, have been synthesized and tested for antibacterial and antifungal activities. These compounds displayed moderate activity against specific bacterial and fungal species (H. M. Vinusha et al., 2015).

Safety And Hazards

Ethyl 2-amino-5-methoxybenzoate is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 2-amino-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJXEDATMPDTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40612060
Record name Ethyl 2-amino-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-methoxybenzoate

CAS RN

64018-98-0
Record name Ethyl 2-amino-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-5-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-5-methoxybenzoate
Reactant of Route 3
Ethyl 2-amino-5-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-amino-5-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-amino-5-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-amino-5-methoxybenzoate

Citations

For This Compound
2
Citations
C Lu, C Gong, B Zhao, L Hu, Y Yao - The Journal of Organic …, 2018 - ACS Publications
The example of rare-earth metal-catalyzed guanylation/cyclization of amino acid esters and carbodiimides is well-established, forming 4(3H)-2-alkylaminoquinazolinones in 65–96% …
Number of citations: 21 pubs.acs.org
MDH Bhuiyan, KX Zhu, P Jensen, AC Try - 2010 - Wiley Online Library
… Diethyl 2,8-Dimethoxy-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine-4,10-dicarboxylate (17): With ethyl 2-amino-5-methoxybenzoate (2.00 g, 10.25 mmol), paraformaldehyde (492 …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.